N-(2-chlorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
This usually includes the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves the methods and steps used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes the study of the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as acidity, basicity, reactivity).Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the synthesis and evaluation of novel heterocyclic compounds, including derivatives of pyrimidines and benzofuro[3,2-d]pyrimidin, for their antimicrobial properties. For instance, compounds synthesized from amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide were evaluated for antibacterial and antifungal activities, showing promising results against various microorganisms (Nunna et al., 2014).
Anticancer Activity
The exploration of pyrido[2,3-d]pyrimidines and related structures has extended to anticancer research. Compounds like N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl] amino]benzoyl]-L-glutamic acid and its analogs have shown significant in vitro and in vivo anticancer activity, highlighting the potential of these structures as therapeutic agents (Su et al., 1986).
Herbicidal Activity
Crystal Structure Analysis
Crystallographic studies of compounds with pyrimidinyl and acetamide groups have contributed to understanding their structural characteristics and interactions. For example, the analysis of crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate provides insights into the folded conformation and intramolecular hydrogen bonding, which are crucial for designing compounds with specific biological activities (Subasri et al., 2016).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
Future Directions
This involves speculation on potential future research directions, such as new synthetic methods, applications, or theoretical studies.
I hope this general guide is helpful to you. If you have any specific questions about these topics, feel free to ask!
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3/c20-14-7-3-1-5-12(14)9-21-16(24)10-23-11-22-17-13-6-2-4-8-15(13)26-18(17)19(23)25/h1-8,11H,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZLFFMUHFIJJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide |
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